4,6-Dibromoisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

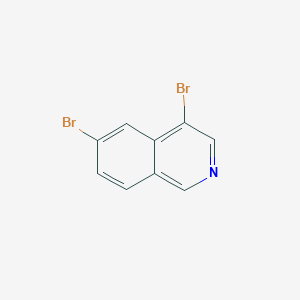

4,6-Dibromoisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Br2N It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromoisoquinoline typically involves the bromination of isoquinoline. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a solvent such as nitrobenzene, with the isoquinoline hydrochloride as the starting material. The reaction mixture is heated to facilitate the bromination process, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: 4,6-Dibromoisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted isoquinolines can be formed.

Oxidation Products: Isoquinoline N-oxides are typical products of oxidation reactions.

Reduction Products: Dehalogenated isoquinolines are the main products of reduction reactions.

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

Research indicates that isoquinoline derivatives, including 4,6-dibromoisoquinoline, exhibit promising antiviral properties. For instance, studies have shown that certain isoquinoline compounds can inhibit the activity of the CXCR4 receptor, which is implicated in various diseases, including HIV and certain cancers. The compound demonstrated low nanomolar activity against CXCR4, making it a candidate for further development as an antiviral agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells with minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies . Additionally, in vivo studies have shown significant tumor growth inhibition in xenograft models, with reported inhibition rates reaching up to 60% at doses of 20 mg/kg .

Case Study: Treatment of WHIM Syndrome

A notable case study evaluated the efficacy of isoquinoline derivatives in treating WHIM syndrome, a rare immunodeficiency disorder. The study highlighted the potential of these compounds to modulate immune responses effectively, showcasing their therapeutic versatility beyond traditional cancer treatments .

Photonic Applications

Supramolecular Photonic Materials

this compound has been incorporated into supramolecular assemblies designed for photonic applications. Research has demonstrated that bromo-substituted isoquinolines can serve as phosphorescent guest molecules within supramolecular structures. These assemblies exhibit enhanced phosphorescence properties due to the hydrophobic interactions facilitated by the isoquinoline moiety .

Fluorescence and Phosphorescence Studies

A study highlighted the ability of this compound derivatives to switch between fluorescence and phosphorescence under specific conditions. This property is particularly useful for developing advanced photonic devices and sensors that require tunable light-emitting characteristics .

Material Science

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be employed in synthesizing various functional materials. For example, its derivatives have been used to create catalysts for water oxidation processes, demonstrating its utility in sustainable chemistry applications .

Summary Table of Applications

作用機序

The exact mechanism of action of 4,6-Dibromoisoquinoline depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, altering their activity. For instance, in biological systems, it may inhibit or activate specific enzymes, leading to changes in cellular processes. The bromine atoms in the compound can also participate in halogen bonding, influencing its interactions with other molecules .

類似化合物との比較

- 4-Bromoisoquinoline

- 5-Bromoisoquinoline

- 6-Bromoisoquinoline

- 8-Bromoisoquinoline

Comparison: 4,6-Dibromoisoquinoline is unique due to the presence of two bromine atoms at the 4 and 6 positions on the isoquinoline ring. This dual substitution pattern can significantly influence its chemical reactivity and biological activity compared to mono-brominated isoquinolines. For example, the presence of two bromine atoms can enhance its ability to participate in halogen bonding, potentially increasing its efficacy in certain applications .

生物活性

4,6-Dibromoisoquinoline is a halogenated derivative of isoquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, interactions with biomolecules, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes two bromine atoms attached to the 4th and 6th positions of the isoquinoline ring. This substitution pattern influences its biological activity by altering its electronic properties and reactivity.

Anticancer Activity

Research has indicated that isoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. Specifically, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through several mechanisms:

- Inhibition of DNA Phosphodiesterase : Compounds like 6-bromoisoquinoline-1,3(2H,4H)-dione have been identified as selective inhibitors of tyrosyl DNA phosphodiesterase, suggesting potential applications in cancer therapy.

-

Cytotoxicity in Cell Lines : A study evaluating C4-substituted isoquinolines found that certain derivatives displayed IC50 values indicating their effectiveness against human non-small cell lung cancer (NSCLC-N16-L16) cells. For instance:

Compound K562 (IC50 in μM) NSCLC-N16-L16 (IC50 in μM) 6b >100 44.0 ± 1.2 6c Inactive 35.6 ± 0.9

The results demonstrate that specific structural modifications can enhance the anticancer activity of isoquinoline derivatives .

The mechanism of action for compounds like this compound often involves interactions with molecular targets such as enzymes or receptors. The presence of bromine atoms can enhance binding affinity due to increased lipophilicity and potential for halogen bonding. This leads to pathways involving nucleophilic substitution and coupling reactions that generate bioactive derivatives.

Interactions with Biomolecules

This compound has been investigated for its interactions with various biomolecules:

- Metal Ion Complexation : The compound can form complexes with metal ions such as magnesium and manganese, which are crucial for biological processes. These interactions may influence its stability and biological activity under physiological conditions.

- Phosphorescent Materials : Research has explored the use of isoquinoline derivatives in constructing phosphorescent materials for bioimaging applications. For instance, cucurbituril-confined derivatives have been utilized in targeted imaging within lysosomes .

Case Studies

Several case studies highlight the biological activity of isoquinoline derivatives:

- Anticancer Efficacy : A study on C4-substituted isoquinolines demonstrated that compounds with specific substitutions exhibited significant cytotoxic effects against lung cancer cells. This suggests a promising avenue for developing new anticancer agents based on the isoquinoline scaffold .

- Antimicrobial Activity : Investigations into the antimicrobial properties of isoquinolines have shown varying degrees of efficacy against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa. Some derivatives were effective against strains lacking efflux pumps, indicating potential for overcoming resistance mechanisms .

特性

IUPAC Name |

4,6-dibromoisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXBEBYSRQOBKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。